molecular formula C9H13NO4S3 B1607944 Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 519056-53-2

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No. B1607944
M. Wt: 295.4 g/mol
InChI Key: OXPYNZFAYUQNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, also known as AMT-101, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Derivatives Research indicates that ethyl esters and anilides of similar compounds are utilized for synthesizing various derivatives through acylation and methylation processes. For instance, the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid led to the formation of 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004). Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles indicates potential applications in the development of various chemical derivatives (Stephens et al., 1999).

Antimicrobial Activities Certain derivatives of similar compounds have shown promising antimicrobial activities. For example, the antimicrobial screening of synthesized compounds derived from ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate exhibited significant antimicrobial properties (Abu‐Hashem et al., 2011). Similarly, novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, were evaluated for their antimicrobial activity, further underscoring the potential of these compounds in biomedical applications (Prasad et al., 2017).

Drug Metabolism and Biocatalysis In drug metabolism studies, compounds such as LY451395, which are biaryl-bis-sulfonamides and structurally related to ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate, have been analyzed. These studies utilized microbial-based biocatalytic systems to produce mammalian metabolites for further structural characterization, demonstrating the compound's relevance in pharmaceutical research (Zmijewski et al., 2006).

properties

IUPAC Name

ethyl 3-amino-5-methylsulfanyl-4-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S3/c1-4-14-8(11)6-5(10)7(17(3,12)13)9(15-2)16-6/h4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPYNZFAYUQNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384930
Record name ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

CAS RN

519056-53-2
Record name ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 4
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 5
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

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